1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of a benzotriazole moiety attached to a pyrrolidinone ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one typically involves the reaction of benzotriazole with pyrrolidinone under specific conditions. One common method is the Mannich reaction, where benzotriazole is reacted with formaldehyde and pyrrolidinone in the presence of a base . The reaction conditions often include solvents like dioxane and temperatures ranging from room temperature to moderate heating .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one include:
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)naphthalen-2-ol: This compound also contains a benzotriazole moiety but is attached to a naphthalene ring instead of a pyrrolidinone ring.
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: This compound features a benzotriazole moiety attached to a benzoic acid structure.
The uniqueness of this compound lies in its specific combination of the benzotriazole and pyrrolidinone moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c16-11-6-3-7-14(11)8-15-10-5-2-1-4-9(10)12-13-15/h1-2,4-5H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDKBRLVIQASEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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